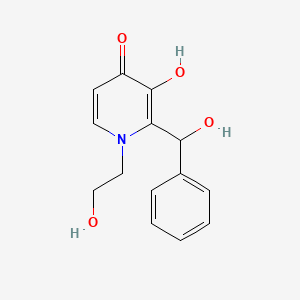
CGP 65015
Cat. No. B1245238
M. Wt: 261.27 g/mol
InChI Key: ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05688815
Procedure details


3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one: 3.39 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one are boiled under reflux for 3 hours in 40 ml of ethanol and 10 ml of 2N HCl. For working-up, the ethanol is removed using a rotary evaporator. The residue is diluted with 50 ml of water and covered with 10 ml of ethyl acetate. Then, with stirring, 25 ml of saturated aqueous sodium hydrogen carbonate solution are added. The resulting product is filtered off and washed with water and ethyl acetate. After drying, 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one remains, in the form of colourless crystals. M.p.: 191.5°-192.5° C.
Name
3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one
Quantity
3.39 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C1C=CC=CC=1.C(OC1C(=O)C=CN(CCO)C=1C(C1C=CC=CC=1)OC1CCCCO1)C1C=CC=CC=1>C(O)C.Cl>[OH:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O
|
Step Two
|
Name
|
3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one
|
|
Quantity
|
3.39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCO)C(OC1OCCCC1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then, with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with 50 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25 ml of saturated aqueous sodium hydrogen carbonate solution are added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
